3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
Description
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 5, a carbonitrile group at position 4, and a 2-chloro-6-fluorobenzylsulfanyl moiety at position 2. Its molecular formula is C₁₂H₈ClFN₂S₂, with a molecular weight of 330.79 g/mol . Predicted physicochemical properties include a density of 1.57 g/cm³, boiling point of 466.0±45.0 °C, and a strongly acidic pKa of -6.52±0.49, likely due to the electron-withdrawing carbonitrile group .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2S2/c1-7-8(5-15)12(16-18-7)17-6-9-10(13)3-2-4-11(9)14/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNBSQCNZCUDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including its mechanisms, efficacy, and potential applications based on diverse research findings.
- Molecular Formula : C11H8ClFNS
- Molecular Weight : 239.71 g/mol
- CAS Number : 3919-74-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the isothiazole moiety is significant for its pharmacological properties, contributing to its potential as an anticancer agent and a fungicide.
Biological Activity Overview
-
Anticancer Activity
- Several studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- A study reported that the compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
-
Antifungal Activity
- The compound has been evaluated for its antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. Results indicated effective inhibition at low concentrations, making it a candidate for further development in antifungal therapies.
-
Enzyme Inhibition
- Research has demonstrated that this compound can inhibit certain enzymes involved in cancer metabolism, such as topoisomerases and kinases. This inhibition can disrupt cancer cell growth and survival pathways.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results showed that one derivative had an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antifungal Activity
A comparative study assessed the antifungal effectiveness of this compound against various fungal pathogens. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, highlighting its potential utility in treating fungal infections .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile can be contextualized by comparing it to analogs with modifications in the sulfanyl-linked benzyl group or the isothiazole substituents. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position on Benzyl Group :
- The 2-chloro-6-fluoro substitution in the target compound introduces steric hindrance and electronic effects distinct from the 4-chloro analog in . The ortho-fluorine may enhance metabolic stability or influence binding interactions in biological targets compared to para-substituted analogs.
Sulfanyl vs. Sulfonyl derivatives are typically more resistant to oxidative degradation but may exhibit reduced membrane permeability.
Position 5 Modifications: The methyl group in the target compound contrasts with the 2-(dimethylamino)vinyl substituent in . The latter introduces a basic amino group, which could enhance aqueous solubility and enable pH-dependent interactions. However, the vinyl group may increase susceptibility to metabolic oxidation.
Physicochemical Properties: The target compound’s predicted pKa (-6.52) reflects strong acidity, likely due to the carbonitrile group, whereas the dimethylamino-substituted analog would exhibit basicity (pKa ~8–10). This divergence impacts ionization states under physiological conditions, influencing bioavailability and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
